7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
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Overview
Description
7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole core at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of greener solvents and reagents are potential strategies for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzothiazole core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Electrophilic Substitution: Nitro or sulfonyl derivatives of the benzothiazole core.
Oxidation and Reduction: Oxidized or reduced forms of the benzothiazole core with altered electronic properties.
Scientific Research Applications
7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, disrupting their normal function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to the inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
4-chloro-7-(trifluoromethyl)quinoline: Studied for its antimicrobial activity.
7-chloro-4-nitrobenzoxadiazole: Used in analytical chemistry for the detection of amines and amino acids.
Uniqueness
7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzothiazole core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-4-2-1-3(8(10,11)12)5-6(4)15-7(13)14-5/h1-2H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCLNKSAKFPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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